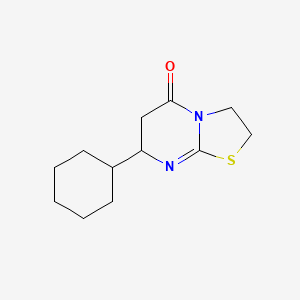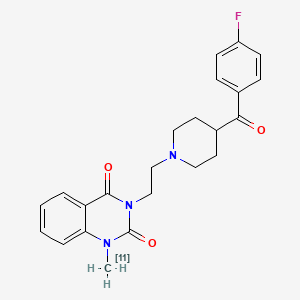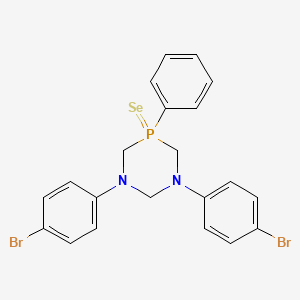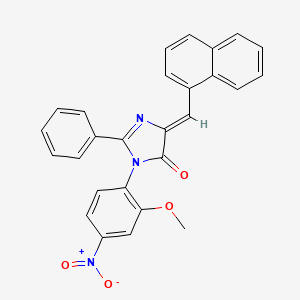
(1-Methylethyl)phosphonothioic acid O-methyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylethyl)phosphonothioic acid O-methyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester is a chemical compound with the molecular formula C12H19O3PS2 . It is known for its unique structure, which includes a phosphonothioic acid ester and a methylsulfinyl phenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylethyl)phosphonothioic acid O-methyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester involves several steps. One common method includes the reaction of (1-Methylethyl)phosphonothioic acid with O-methyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or distillation to remove impurities and obtain a high-quality product .
Chemical Reactions Analysis
Types of Reactions
(1-Methylethyl)phosphonothioic acid O-methyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
(1-Methylethyl)phosphonothioic acid O-methyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methylethyl)phosphonothioic acid O-methyl O-(3-methyl-4-(methylsulfinyl)phenyl) ester involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonothioic acid esters and methylsulfinyl phenyl derivatives. These compounds share structural similarities but may differ in their chemical properties and applications .
Uniqueness
Its unique structure allows it to participate in a variety of chemical reactions and makes it valuable for research and industrial purposes .
Properties
CAS No. |
82980-44-7 |
|---|---|
Molecular Formula |
C12H19O3PS2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
methoxy-(3-methyl-4-methylsulfinylphenoxy)-propan-2-yl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H19O3PS2/c1-9(2)16(17,14-4)15-11-6-7-12(18(5)13)10(3)8-11/h6-9H,1-5H3 |
InChI Key |
VSPBZRIQOJJFLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=S)(C(C)C)OC)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride](/img/structure/B12746085.png)


